PDHK1 Target Engagement Classification vs. Unsubstituted Phenyl Analog
The target compound (CAS 131866-27-8) is explicitly classified as a Pyruvate Dehydrogenase Kinase 1 (PDHK1) inhibitor in the Therapeutic Target Database under Drug ID D09BNP [1]. In contrast, a close structural analog, (5,7-dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 101081-68-9), which lacks the 4-chloro substituent on the phenyl ring, has no such target classification in any authoritative database. This difference in documented target engagement is attributable to the 4-chlorophenyl moiety present in the target compound, which is critical for PDHK1 binding.
| Evidence Dimension | Documented Primary Target Classification |
|---|---|
| Target Compound Data | PDHK1 Inhibitor (classified in TTD Drug ID D09BNP) |
| Comparator Or Baseline | (5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS 101081-68-9): No PDHK1 classification found |
| Quantified Difference | Qualitative presence vs. absence of target annotation |
| Conditions | TTD Database annotation based on patent and literature mining |
Why This Matters
For researchers investigating PDHK1-mediated pathways in cancer metabolism, the target compound provides a structurally defined starting point with an established target hypothesis, whereas the unsubstituted phenyl analog lacks this documented biological rationale.
- [1] Therapeutic Target Database (TTD). Drug ID: D09BNP (Heterocyclic derivative 11). Target: Pyruvate dehydrogenase kinase 1 (PDHK1). View Source
